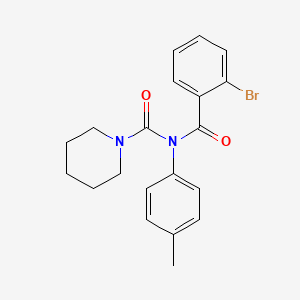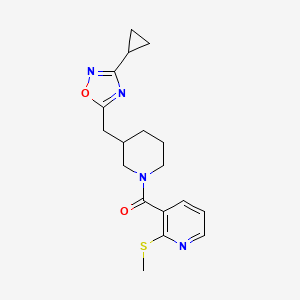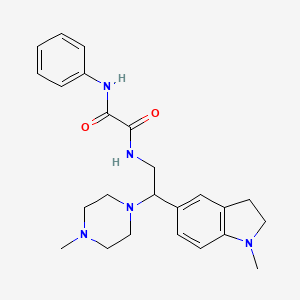![molecular formula C22H18N2O4 B2506370 1'-(5-phenylisoxazole-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797319-06-2](/img/structure/B2506370.png)
1'-(5-phenylisoxazole-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1'-(5-phenylisoxazole-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one" is a derivative within the class of spiro[isobenzofuran-1(3H),4'-piperidines], which are of interest due to their potential as central nervous system agents. These compounds have been synthesized and evaluated for their biological activity, particularly for their antidepressant and neuroleptic properties .
Synthesis Analysis
The synthesis of related spiro[isobenzofuran-1(3H),4'-piperidines] involves several steps, including the lithiation of bromobenzhydryl methyl ether, addition of piperidone, and acid-catalyzed cyclization . Another approach for synthesizing spirobi(isobenzofurans) involves the addition of aryllithium to a phthalide, followed by deprotection and cyclization . For the synthesis of 4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives, metalation of benzanilide, addition of amino cyclohexanone, and acidification are used, followed by the addition of aryllithium or aryl Grignard reagents and formic acid reduction .
Molecular Structure Analysis
The molecular structure of spiro[isobenzofuran-1(3H),4'-piperidines] is characterized by the presence of a spiro linkage between the isobenzofuran and piperidine rings. The stereochemistry of these compounds can significantly influence their biological activity, with the cis-3'-phenyl series showing optimal activity . The 13C NMR data support the stereochemical assignments of these molecules .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are crucial for introducing various functional groups that affect their biological activity. For instance, the introduction of large nitrogen substituents or a C-3 substituent greater than hydrogen significantly reduces the antitetrabenazine activity of these compounds . The chemical reactivity also allows for the exploration of various analogues with aromatic substituents, although few have shown significantly increased activity compared to the lead compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can affect these properties and, consequently, the pharmacokinetic profile of the compounds. The synthesis of analogues with different substituents aims to optimize these properties for better biological activity and potential therapeutic use .
Applications De Recherche Scientifique
Sigma Receptor Ligands
Research into spiro[isobenzofuran-1(3H),4'-piperidines] and their derivatives has identified these compounds as potent sigma ligands, particularly with an affinity for sigma 2 receptors. The structural factors governing sigma 1/sigma 2 affinity and selectivity were explored, highlighting the significance of the N-substituent in spiro[isobenzofuran-1(3H),4'-piperidines] for both affinity and selectivity. Compounds with certain N-substituents showed subnanomolar affinity for sigma 2 binding sites, suggesting potential for the development of selective sigma 2 receptor ligands (Moltzen, Perregaard, & Meier, 1995).
Potential CNS Agents
Compounds containing the spiro[isobenzofuran-1(3H),4'-piperidines] moiety were synthesized with the anticipation of their utility as CNS agents. Initial syntheses aimed at creating potential antidepressants and central nervous system depressants. Among these, certain compounds demonstrated marked inhibition of tetrabenazine-induced ptosis, which is associated with antidepressant activity. The influence of N-substituents and the position of substituents on the benzene ring of the spiro[isobenzofuran-1(3H),4'-piperidine] moiety were found to significantly affect the compounds' activity (Bauer et al., 1976).
Conformational and Structural Studies
Further research into the spiro[isobenzofuran-1(3H),4'-piperidines] derivatives explored their structural and conformational properties, which are critical for understanding their pharmacological potential. Detailed studies of these compounds' binding properties for sigma(1) and sigma(2) receptors revealed preferences and affinities that could inform the design of more selective and potent CNS agents (Maier & Wünsch, 2002).
Pharmacological Applications
The pharmacological screening of spiro[3,4-dihydro-1,2,4-benzotriazines-3,4'-piperidine] derivatives, which share structural features with the compound of interest, showed diverse activities including analgesic, antihypertensive, and antihypercholesterolemic effects. These findings suggest a broad spectrum of potential therapeutic applications for spiro[isobenzofuran-1(3H),4'-piperidines] derivatives beyond their role as sigma receptor ligands, opening avenues for the development of new treatments for various conditions (Novelli & Sparatore, 1996).
Safety and Hazards
Propriétés
IUPAC Name |
1'-(5-phenyl-1,2-oxazole-3-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c25-20(18-14-19(28-23-18)15-6-2-1-3-7-15)24-12-10-22(11-13-24)17-9-5-4-8-16(17)21(26)27-22/h1-9,14H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCSFHIIIBJSEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=NOC(=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(5-phenylisoxazole-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2506291.png)
![2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2506293.png)
![2-((2-chloro-6-fluorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2506294.png)


![3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methoxybenzyl)propanamide](/img/no-structure.png)

![1-(benzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide](/img/structure/B2506305.png)



![2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2506310.png)